1-(3-Chloro-4-methylphenyl)piperazine
Description
1-(3-Chloro-4-methylphenyl)piperazine (CAS: 3606-03-9) is a piperazine derivative featuring a 3-chloro-4-methylphenyl substituent. Piperazines are nitrogen-containing heterocycles with broad pharmacological relevance, particularly in targeting neurotransmitter receptors and cancer pathways . This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which may modulate its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
3606-03-9 |
|---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.7 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
HZENZTPJJXKSDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
The pharmacological behavior of arylpiperazines is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Key Findings from Comparative Studies
Serotonin Receptor Interactions
- 5-HT1B Selectivity: mCPP and TFMPP exhibit strong 5-HT1B agonism, while this compound’s 4-methyl group may alter receptor binding kinetics.
- Variable Effects : In vivo studies show that 5-HT1B agonists like mCPP increase or decrease sympathetic nerve discharge depending on experimental conditions, highlighting substituent-dependent effects .
Anticancer Activity
- Cytotoxicity: Piperazine derivatives with bulky substituents (e.g., benzhydryl in ) demonstrate potent cancer cell growth inhibition (IC50: 1.2–8.7 µM). The 3-chloro-4-methylphenyl group in the target compound may offer similar efficacy, though direct data are lacking. Notably, 1-(3-chlorophenyl)piperazine (14h) showed moderate antitumor activity (GP <80%) in thiazole sulfonamides .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, CF3) enhance cytotoxicity, while methyl groups may fine-tune solubility and target engagement .
Antibacterial and Enzymatic Interactions
- Antibacterial Potency : Bulky arylpiperazine moieties (e.g., 1-(substituted phenyl)piperazine) reduce activity in thiazolo-triazole derivatives, suggesting steric hindrance affects target binding (e.g., DNA topoisomerase II) . The 4-methyl group in the target compound may mitigate this issue by balancing steric and electronic effects.
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